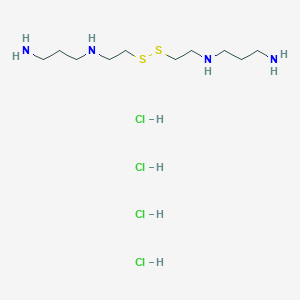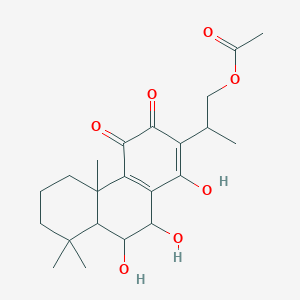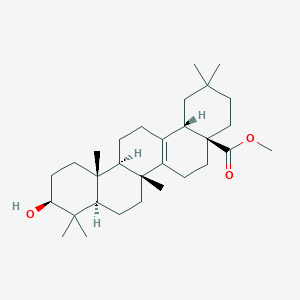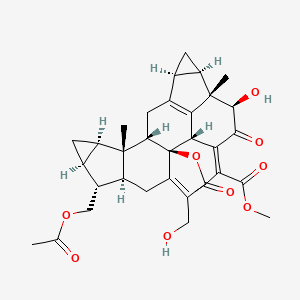
pTH-Related Protein Splice Isoform 3 (140-173) (human)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
pTH-Related Protein Splice Isoform 3 (140-173) (human) is a peptide hormone derived from the parathyroid hormone-related protein. This protein is encoded by the PTHLH gene and can give rise to at least three isoforms of 139, 141, and 173 amino acids through alternative promoter usage and splicing mechanisms . The 140-173 isoform is a specific segment of the larger protein and plays a crucial role in various biological processes, including cell viability, proliferation, and differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of pTH-Related Protein Splice Isoform 3 (140-173) (human) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one, with each addition followed by deprotection.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale solid-phase peptide synthesis, which is automated to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography .
化学反应分析
Types of Reactions
pTH-Related Protein Splice Isoform 3 (140-173) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine at neutral pH.
Substitution: Site-directed mutagenesis using specific reagents and conditions tailored to the amino acid being substituted.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
pTH-Related Protein Splice Isoform 3 (140-173) (human) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in cell signaling and gene expression regulation.
Medicine: Explored for its potential in treating diseases related to calcium metabolism and bone health.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
作用机制
The mechanism of action of pTH-Related Protein Splice Isoform 3 (140-173) (human) involves binding to specific receptors on the cell surface, leading to the activation of intracellular signaling pathways. These pathways regulate gene expression, cell proliferation, and differentiation. The peptide can also interact with nuclear/nucleolar targeting signals, influencing intracellular processes .
相似化合物的比较
Similar Compounds
Parathyroid Hormone (PTH): Shares structural similarities and functions in calcium homeostasis.
Parathyroid Hormone-Related Protein (PTHrP) Isoforms 1-139 and 1-141: Other isoforms of the same protein with distinct biological activities.
Uniqueness
pTH-Related Protein Splice Isoform 3 (140-173) (human) is unique due to its specific amino acid sequence and the distinct biological functions it performs. Unlike other isoforms, it has unique interactions with cellular receptors and intracellular targets, making it a valuable tool for research and therapeutic applications .
属性
CAS 编号 |
139872-85-8 |
|---|---|
分子式 |
C6H2BrF2I |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-TERT-BUTYL-N-[(FURAN-2-YL)METHYL]-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE](/img/structure/B1180786.png)



